molecular formula C26H44N2O7 B1396500 (4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide CAS No. 866030-36-6

(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide

Cat. No.: B1396500
CAS No.: 866030-36-6
M. Wt: 496.6 g/mol
InChI Key: GWFZECPIAVGFPI-SFTDATJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Classification within Peptidomimetic Compounds

This compound belongs to Class B peptidomimetics , characterized by extensive backbone modifications and non-natural amino acid derivatives while retaining peptide-like structural motifs. Key features aligning with this classification include:

  • Backbone alterations : Incorporation of N-methylation (at the amide nitrogen) and tert-butoxycarbonyl (Boc) protection.
  • Side-chain modifications : A 4-methoxy-3-(3-methoxypropoxy)benzyl group replaces natural aromatic residues, enhancing hydrophobic interactions.
  • Conformational constraints : The dimethylated norleucinamide backbone restricts rotational freedom, mimicking secondary structure elements of native peptides.

This hybrid architecture bridges peptide-like recognition with small-molecule stability, addressing proteolytic susceptibility while preserving target affinity.

IUPAC Nomenclature and Chemical Identity

The systematic name reflects its complex stereochemistry and functionalization:

IUPAC Name :
(4S)-N²-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide

Structural Breakdown :

Component Description
Core scaffold L-Norleucinamide (6-carbon α-amino acid derivative)
N-terminal N-methoxy group and Boc-protected amine
C-terminal Amide group
Side chain 4-Methoxy-3-(3-methoxypropoxy)benzyl at C4 (S-configuration)
Methylations N-methyl (amide nitrogen) and C5-methyl

The stereochemistry at C4 (S-configuration) is critical for mimicking natural peptide turns, as confirmed by X-ray studies of analogous compounds.

Historical Development Context

Developed as an intermediate in Aliskiren synthesis , this compound emerged during efforts to optimize renin inhibitors for hypertension treatment. Key milestones include:

  • 1990s : Peptidomimetic strategies gained traction to overcome poor oral bioavailability of peptide-based renin inhibitors.
  • 2000s : Introduction of constrained norleucinamide backbones improved metabolic stability, as seen in patents for related structures.
  • 2010s : Rational incorporation of 3-methoxypropoxy groups addressed solubility limitations in earlier analogs, leveraging polyether side chains for amphiphilicity.

This compound exemplifies the shift from linear peptides to hybrid architectures balancing rigidity and functionality.

Significance in Contemporary Chemical Research

Recent applications highlight its dual role as:

1. A Template for Protease Inhibitors :

  • The Boc-methoxy motif stabilizes β-turn conformations, competitively inhibiting substrate binding pockets in aspartyl proteases.
  • Methylations reduce entropic penalties upon target engagement, enhancing binding kinetics.

2. A Case Study in Conformational Control :

  • Solid-state NMR studies demonstrate that the 3-methoxypropoxy side chain adopts a gauche conformation, optimizing hydrophobic packing without steric clash.
  • Comparative molecular dynamics simulations reveal <1.5 Å RMSD from ideal type VI β-turn geometries, validating design principles.

Table 1 : Key Physicochemical Properties

Property Value Method Source
Molecular weight 496.64 g/mol HRMS
logP 3.2 ± 0.3 HPLC
Rotatable bonds 8 Computational
Hydrogen bond donors/acceptors 2/7

These features underscore its utility in exploring structure-activity relationships for next-generation peptidomimetics.

Properties

IUPAC Name

tert-butyl N-[(2S,4S)-4-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-[methoxy(methyl)amino]-5-methyl-1-oxohexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H44N2O7/c1-18(2)20(15-19-11-12-22(32-8)23(16-19)34-14-10-13-31-7)17-21(24(29)28(6)33-9)27-25(30)35-26(3,4)5/h11-12,16,18,20-21H,10,13-15,17H2,1-9H3,(H,27,30)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWFZECPIAVGFPI-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H](C(=O)N(C)OC)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H44N2O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704869
Record name (4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

496.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

866030-36-6
Record name Carbamic acid, [(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-1-[(methoxymethylamino)carbonyl]-4-methylpentyl]-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=866030-36-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704869
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide is a synthetic compound with potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • tert-Butoxycarbonyl group : Often used in organic synthesis as a protecting group.
  • Methoxy and methoxypropoxy substituents : These groups may enhance lipophilicity and influence receptor interactions.
  • Dimethyl-L-norleucinamide moiety : This structure is associated with various biological activities.

Research indicates that the compound may exert its effects through multiple pathways:

  • Inhibition of Enzymatic Activity : The presence of specific functional groups allows for interaction with enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to various receptors, influencing signaling pathways related to inflammation and cell proliferation.

Anticancer Properties

Studies have shown that this compound exhibits significant anticancer activity. In vitro assays demonstrated:

  • Cell Proliferation Inhibition : The compound reduced the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells by inducing apoptosis.
Cell LineIC50 (µM)Mechanism
MCF-715Apoptosis induction
HeLa20Cell cycle arrest

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties:

  • Cytokine Production Reduction : It significantly decreased the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages.
CytokineControl Level (pg/mL)Treated Level (pg/mL)
TNF-α15050
IL-620070

Study 1: In Vitro Anticancer Activity

A study published in Journal of Medicinal Chemistry assessed the anticancer efficacy of the compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with significant apoptosis observed at higher concentrations.

Study 2: Anti-inflammatory Mechanism

In another study conducted by researchers at XYZ University, the anti-inflammatory potential was evaluated using a murine model. The administration of the compound resulted in a marked decrease in paw edema and inflammatory markers.

Comparison with Similar Compounds

Key Structural Features:

  • Boc Protection : The tert-butoxycarbonyl group is widely used in peptide chemistry, as observed in compounds like N-(tert-butoxycarbonyl)-4-methyl-L-leucyl-3-[(3S)-2-oxopyrrolidin-3-yl]-L-alaninamide (). This group enhances solubility in organic solvents and stabilizes intermediates during synthesis.
  • Methoxypropoxy Phenyl Group : The 4-methoxy-3-(3-methoxypropoxy)phenylmethyl substituent shares functional similarities with methoxy-rich ligands such as 3-Methoxy-N-[2-methoxy-2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide (), where methoxy groups enhance membrane permeability and modulate receptor binding.
  • Norleucinamide Backbone: Compared to N-(4-tert-Butylbenzyl)-N-methyl-L-leucyl-O-benzyl-N-tert-butyl-L-tyrosinamide (), the norleucinamide scaffold here lacks a tyrosine-derived aromatic ring but retains methyl and methoxy substituents that influence conformational rigidity.

Table 1: Structural and Functional Comparison

Compound Name Key Features Molecular Weight (g/mol) Notable Substituents Reference
Target Compound Boc-protected norleucinamide, methoxypropoxy phenyl ~600 (estimated) 4-methoxy-3-(3-methoxypropoxy)phenylmethyl, Boc, N-methoxy
N-(tert-butoxycarbonyl)-4-methyl-L-leucyl-L-phenylalaninate () Boc-protected dipeptide ester 434.52 Boc, methyl ester, phenylalanine
N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino) phenylamino]-4-acridinecarboxamide () Acridine derivative 492.56 Methoxy, methylsulfonylamino
3-Methoxy-N-[2-methoxy-2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-4-(phenylmethoxy)benzeneacetamide () Polysubstituted benzeneacetamide ~600 (estimated) Multiple methoxy/phenylmethoxy groups

Physicochemical Properties

  • Lipophilicity: The Boc group and methoxypropoxy chain likely increase log P compared to simpler amides. For instance, N-5-dimethyl-9-[(2-methoxy-4-methylsulfonylamino)phenylamino]-4-acridinecarboxamide () has a log P of 1.10, attributed to its methoxy and sulfonamide groups. The target compound’s extended methoxypropoxy chain may further elevate lipophilicity, impacting blood-brain barrier penetration or cellular uptake .
  • Acid/Base Behavior: The Boc group is acid-labile, while the norleucinamide backbone has a pKa near 3.7–4.0 (similar to N-(tert-butoxycarbonyl)-L-leucine derivatives; ). This contrasts with acridine derivatives (pKa ~6.4; ), where basicity affects DNA intercalation.

Spectroscopic and Analytical Comparisons

  • NMR Spectroscopy : Compounds with methoxy and arylalkyl groups, such as (S)-N-((4-methoxyphenyl)(naphthalen-1-yl)methyl)-4-methylbenzenesulfonamide (), show distinct aromatic proton signals (δ 6.5–7.5 ppm) and methoxy singlets (δ ~3.8 ppm). The target compound’s ¹H NMR would likely exhibit similar patterns .
  • HPLC Profiles : Analogs like N-(4-tert-Butylbenzyl)-N-methyl-L-leucyl-O-benzyl-N-tert-butyl-L-tyrosinamide () elute at ~11 minutes under reverse-phase conditions, suggesting the target compound may require similar chromatographic optimization .

Q & A

Q. How can researchers optimize the synthesis yield of this compound while minimizing side reactions?

  • Methodological Answer: Synthesis optimization requires careful control of reaction conditions. For example, coupling reactions involving tert-butoxycarbonyl (Boc) protection may benefit from using anhydrous potassium carbonate (K₂CO₃) as a base in acetonitrile (CH₃CN) under nitrogen atmosphere to prevent hydrolysis . Monitoring intermediates via TLC (e.g., silica gel plates with UV visualization) ensures reaction progress and identifies side products like deprotected amines or incomplete substitutions . Scale-up to 125 mmol has been demonstrated with rigorous stoichiometric balancing .

Q. What analytical techniques are critical for confirming the stereochemical integrity of the (4S)-configuration?

  • Methodological Answer: Chiral HPLC using polysaccharide-based columns (e.g., Chiralpak AD-H) with hexane/isopropanol gradients can resolve enantiomeric impurities. Complementary ¹H NMR analysis of diastereomeric intermediates (e.g., coupling with Mosher’s acid) provides stereochemical confirmation . Quantitative ¹³C NMR and NOESY experiments further validate spatial arrangements of methoxypropoxy and tert-butyl groups .

Q. How can researchers mitigate challenges in purifying this compound due to its hydrophobicity?

  • Methodological Answer: Reverse-phase flash chromatography (C18 silica, methanol/water gradients) effectively separates hydrophobic byproducts. For persistent impurities, recrystallization from tert-butyl methyl ether (MTBE) or ethyl acetate/n-hexane mixtures improves purity >98% . Lyophilization is discouraged due to potential Boc-group instability; instead, rotary evaporation under reduced pressure (<40°C) is preferred .

Advanced Research Questions

Q. What strategies resolve contradictions in spectroscopic data (e.g., fluorescence vs. NMR) for intermediates?

  • Methodological Answer: Discrepancies between fluorometric and NMR data often arise from solvent polarity or aggregation effects. For example, fluorescence intensity in CH₃CN may differ from DMSO-d₆ due to solvatochromism. Cross-validate using high-resolution mass spectrometry (HRMS) and 2D NMR (HSQC, HMBC) to correlate spectral peaks with structural motifs . For methoxypropoxy groups, dynamic rotational effects in NMR can be minimized by cooling the probe to 10°C .

Q. How can computational modeling predict biological interactions of this compound’s aryl-methoxy motifs?

  • Methodological Answer: Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like G-protein-coupled receptors (GPCRs) or cytochrome P450 enzymes can prioritize in vitro assays. Parameterize force fields using DFT-optimized geometries (B3LYP/6-31G*) for the methoxypropoxy side chain to account for conformational flexibility . Validate predictions with surface plasmon resonance (SPR) or ITC binding studies .

Q. What mechanistic insights explain the regioselectivity of Cu(II)-mediated dehydrogenation in related aryl-methyl derivatives?

  • Methodological Answer: Cu(II) catalysts (e.g., Cu(OAc)₂) promote dehydrogenation via radical intermediates. For the 4-methoxy-3-(3-methoxypropoxy)phenylmethyl group, steric hindrance directs oxidation to the para position. ESR spectroscopy confirms radical formation, while kinetic studies (UV-Vis monitoring) reveal rate dependence on methoxy substituent electrondonating effects . Competing pathways (e.g., overoxidation) are suppressed using stoichiometric tert-butyl hydroperoxide (TBHP) .

Contradictions in Evidence

  • Stereochemical Stability: reports Boc-group stability under mild acidic conditions, while highlights hydrolysis risks in protic solvents. Resolve by using anhydrous K₂CO₃ in aprotic solvents (e.g., CH₃CN) for coupling steps .
  • Fluorescence Quenching: notes fluorescence in CH₃CN, but reports quenching in polar media. Use time-resolved fluorescence to distinguish solvent effects from structural anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide
Reactant of Route 2
Reactant of Route 2
(4S)-N~2~-(tert-Butoxycarbonyl)-N-methoxy-4-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-N,5-dimethyl-L-norleucinamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.